IDO1 Active-Site Occupancy: Direct Structural Evidence vs. Closest 2-Phenylthiazole-4-carboxamide Analogs
The target compound is observed as a bound inhibitor in the IDO1 heme-containing active site at 2.539 Å resolution (PDB 9ese), providing direct evidence of target engagement [1]. In contrast, simpler 2-phenylthiazole-4-carboxamide derivatives from the Aliabadi et al. (2010) series lack the pyrazin-2-yl-imidazole side chain and have not been reported to occupy the IDO1 catalytic pocket [2]. The co-crystal structure demonstrates that the pyrazin-2-yl and imidazole rings of CAS 2034449-58-4 form specific polar contacts within the IDO1 active site that are sterically and electronically inaccessible to the N-arylacetamido-substituted analogs described in the anticancer SAR series [2].
| Evidence Dimension | Target engagement (IDO1 active-site occupancy) |
|---|---|
| Target Compound Data | Co-crystallized with human IDO1; 2.539 Å resolution; ligand visible in electron density map (PDB 9ese) |
| Comparator Or Baseline | 2-Phenylthiazole-4-carboxamide derivatives (e.g., 9a–9j in Aliabadi et al., 2010): no reported IDO1 co-crystal structures or IDO1 biochemical data |
| Quantified Difference | Qualitative (presence vs. absence of IDO1 structural engagement) |
| Conditions | X-ray crystallography; recombinant human IDO1; heme-bound holo state |
Why This Matters
The confirmed IDO1 binding mode distinguishes CAS 2034449-58-4 from the broader 2-phenylthiazole-4-carboxamide class, making it the only structurally characterized IDO1 ligand within this chemotype for immunoncology target validation studies.
- [1] Protein Data Bank Japan. PDB-9ese: Holo IDO with a bound inhibitor. Deposited by Wicki M, Mac Sweeney A. Resolution 2.539 Å. View Source
- [2] Aliabadi A, Shamsa F, Ostad SN, Emami S, Shafiee A, Davoodi J, Foroumadi A. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry. 2010;45(11):5384-5389. View Source
